2-anilino-N-(4-ethoxyphenyl)benzamide

Description

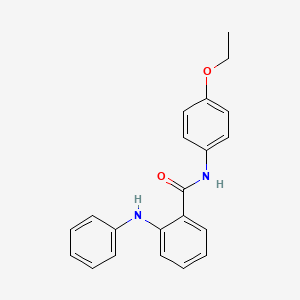

2-Anilino-N-(4-ethoxyphenyl)benzamide (CAS: 109369-18-8) is a benzamide derivative characterized by an anilino group (C₆H₅NH-) at the 2-position of the benzamide core and a 4-ethoxyphenyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol . The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring influences its electronic and steric properties, making it distinct from analogues with methoxy, propoxy, or sulfonamide substituents. This compound is of interest in medicinal chemistry due to the versatility of benzamide scaffolds in drug discovery, particularly in targeting enzymes or receptors .

Properties

IUPAC Name |

2-anilino-N-(4-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-2-25-18-14-12-17(13-15-18)23-21(24)19-10-6-7-11-20(19)22-16-8-4-3-5-9-16/h3-15,22H,2H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCVESCLSQXJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-N-(4-ethoxyphenyl)benzamide typically involves the reaction of 4-ethoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-anilino-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding nitro or quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of N-substituted benzamides.

Scientific Research Applications

2-anilino-N-(4-ethoxyphenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the synthesis of polymers and advanced materials due to its structural properties.

Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-anilino-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and physicochemical properties between 2-anilino-N-(4-ethoxyphenyl)benzamide and related compounds:

Key Observations:

- Ethoxy vs.

- Sulfonamide Derivatives : Compounds with sulfonamide groups (e.g., ) exhibit higher molecular weights and polarity, which may enhance solubility but reduce blood-brain barrier penetration.

- Thiourea Linkages : Derivatives like H10 () replace the benzamide’s carbonyl with a thiourea group, altering hydrogen-bonding capacity and redox activity.

Comparison with Analogues:

- Sulfonamide Synthesis : Sulfonamide-containing analogues (e.g., ) require additional steps, such as sulfonation of anilines, increasing synthetic complexity.

- Thiourea Derivatives : Compounds like H10 () are synthesized via thiocarbonylation, introducing sulfur atoms that may affect stability and reactivity.

Antioxidant Activity:

- The target compound’s ethoxy group may modulate antioxidant properties differently than methoxy or hydroxyl groups. For instance, H10 (4-methoxyphenyl derivative) showed 87.7% inhibition in radical scavenging assays, while hydroxyl-substituted analogues (e.g., A8 in ) achieved 86.6%. Ethoxy’s electron-donating nature could enhance radical stabilization but may reduce direct hydrogen donation compared to phenolic -OH groups .

Enzyme Inhibition Potential:

- Sulfonamide derivatives () are often explored as enzyme inhibitors (e.g., carbonic anhydrase), where the sulfonamide group acts as a zinc-binding motif. The target compound lacks this feature but could interact with hydrophobic enzyme pockets via its ethoxy group .

Pharmacokinetics:

- The ethoxy group’s moderate lipophilicity (logP ~2.5–3.0, estimated) may balance absorption and metabolism better than bulkier propoxy or polar sulfonamide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.